molecular formula C14H21N3O2 B3790144 3-[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]-N-pyridin-3-ylpropanamide

3-[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]-N-pyridin-3-ylpropanamide

Cat. No.: B3790144
M. Wt: 263.34 g/mol
InChI Key: LPPQGDNKVBIHLI-CYBMUJFWSA-N
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Description

The compound “3-[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]-N-pyridin-3-ylpropanamide” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases . The compound also contains a pyridine ring, which is a six-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from cyclic or acyclic precursors . The methoxymethyl group could be introduced through a methylation reaction. The pyridin-3-ylpropanamide group could be introduced through a series of reactions, including amide bond formation .


Molecular Structure Analysis

The structure of this compound would be characterized by the presence of the pyrrolidine and pyridine rings. The stereochemistry at the 2-position of the pyrrolidine ring is specified as R, indicating the configuration of the substituents around this chiral center .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The methoxymethyl group could potentially be cleaved under certain conditions to yield a formaldehyde and a demethylated compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyrrolidine and pyridine rings could contribute to its aromaticity and potentially its planarity. The amide group could participate in hydrogen bonding, influencing its solubility properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. The pyrrolidine ring is a common feature in many biologically active compounds and can contribute to the binding affinity and selectivity of the compound for its target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, as well as investigation of its biological activity. It could also be interesting to explore the influence of different substituents on the pyrrolidine and pyridine rings on the compound’s properties and activity .

Properties

IUPAC Name

3-[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]-N-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-19-11-13-5-3-8-17(13)9-6-14(18)16-12-4-2-7-15-10-12/h2,4,7,10,13H,3,5-6,8-9,11H2,1H3,(H,16,18)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPQGDNKVBIHLI-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1CCC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CCCN1CCC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]-N-pyridin-3-ylpropanamide

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